3-chloro-N'-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N’-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide is a chemical compound that belongs to the class of benzothiophene derivatives
Preparation Methods
The synthesis of 3-chloro-N’-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide typically involves the reaction of 3-chloro-1-benzothiophene-2-carbohydrazide with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Chemical Reactions Analysis
3-chloro-N’-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the chlorine atom can be replaced by other substituents using appropriate reagents and conditions.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of organic chemistry.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-chloro-N’-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide can be compared with other similar compounds, such as:
- 3-chloro-N’-[(E)-(4-chlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide
- 3-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]-1-benzothiophene-2-carbohydrazide
- 3-chloro-N’-[(E)-(4-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide
These compounds share a similar core structure but differ in the substituents attached to the benzothiophene ring. The differences in substituents can lead to variations in their chemical and biological properties, making each compound unique in its own right.
Properties
Molecular Formula |
C17H13ClN2OS |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
3-chloro-N-[(E)-(4-methylphenyl)methylideneamino]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-6-8-12(9-7-11)10-19-20-17(21)16-15(18)13-4-2-3-5-14(13)22-16/h2-10H,1H3,(H,20,21)/b19-10+ |
InChI Key |
CPAGPXLIBWIHRN-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.